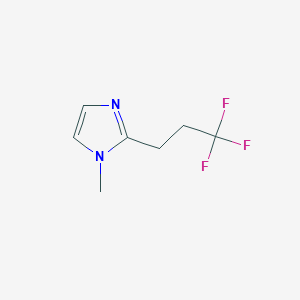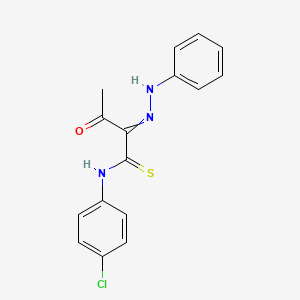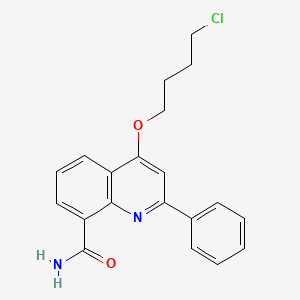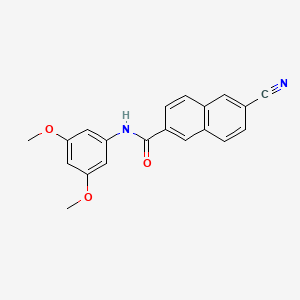
Carbonic acid, 2-ethylbutyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-ethylbutyl phenyl ester: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 . This compound belongs to the class of esters, which are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of esters, including carbonic acid, 2-ethylbutyl phenyl ester, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification , where the carboxylic acid and alcohol are heated together with a few drops of concentrated sulfuric acid . Another method involves the use of acid chlorides or acid anhydrides reacting with alcohols .
Industrial Production Methods: On an industrial scale, the production of esters often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonic acid, 2-ethylbutyl phenyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride .
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Transesterification: Acid or base catalysts.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2-ethylbutyl phenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid, 2-ethylbutyl phenyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions . In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, butyl phenyl ester
Comparison: Carbonic acid, 2-ethylbutyl phenyl ester is unique due to its specific alkyl group (2-ethylbutyl), which can influence its physical properties, such as boiling point and solubility, compared to other esters with different alkyl groups . This uniqueness can affect its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
820969-44-6 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-ethylbutyl phenyl carbonate |
InChI |
InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
IKHDHZYEMCJGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)






![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)


